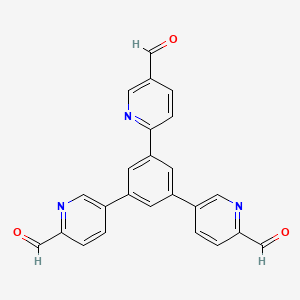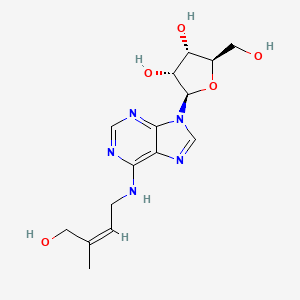
1,3,5,7-Tetraaminoadamantane
Descripción general
Descripción
1,3,5,7-Tetraaminoadamantane is an organic compound with the molecular formula C₁₀H₂₀N₄. It is a derivative of adamantane, a highly symmetrical and stable hydrocarbon. The structure of this compound consists of an adamantane backbone with four amino groups attached at the 1, 3, 5, and 7 positions. This compound is known for its unique cage-like structure, which imparts significant rigidity and stability .
Mecanismo De Acción
Target of Action
1,3,5,7-Tetraaminoadamantane is a unique organic compound with potential applications in various fields. It’s worth noting that the compound’s structure, which includes four primary amine groups, could potentially interact with a variety of biological targets .
Mode of Action
The presence of four primary amine groups suggests that it could interact with its targets through hydrogen bonding or ionic interactions .
Biochemical Pathways
One study suggests that derivatives of adamantane, a similar compound, can be used in the design of covalent organic frameworks for hydrogen storage . This suggests that this compound could potentially influence pathways related to energy storage and release.
Pharmacokinetics
The compound’s solubility and stability could potentially influence its bioavailability .
Result of Action
Its potential role in energy storage suggests that it could have significant effects on cellular energy dynamics .
Análisis Bioquímico
Biochemical Properties
It has been used as a building block in the synthesis of covalent organic frameworks (COFs) . These COFs have been designed with diamond, ctn and bor net topologies using the methods of molecular mechanics and density function theory
Molecular Mechanism
It has been used in the synthesis of covalent organic frameworks (COFs), which have been designed with diamond, ctn and bor net topologies
Temporal Effects in Laboratory Settings
The covalent organic frameworks (COFs) synthesized using this compound have shown high porosity and large H2 accessible surface area
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetraaminoadamantane can be synthesized through various methods. One common approach involves the reaction of adamantane with ammonia in the presence of a catalyst. The process typically requires high temperatures and pressures to facilitate the substitution of hydrogen atoms with amino groups. Another method involves the use of adamantane derivatives, such as 1,3,5,7-tetrabromoadamantane, which undergoes nucleophilic substitution with ammonia or amines to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5,7-Tetraaminoadamantane undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the amino groups can yield primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or other amines under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroadamantane derivatives, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized adamantane compounds .
Aplicaciones Científicas De Investigación
1,3,5,7-Tetraaminoadamantane has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
1,3,5,7-Tetraaminoadamantane can be compared with other similar compounds, such as:
Adamantane: The parent hydrocarbon, which lacks the amino groups and thus has different chemical properties and applications.
1,3,5,7-Tetrabromoadamantane: A derivative with bromine atoms instead of amino groups, used in different types of chemical reactions.
1,3,5,7-Tetraethynyladamantane: A compound with ethynyl groups, known for its potential in forming 3D polymers and conducting electricity.
The uniqueness of this compound lies in its combination of a rigid adamantane backbone with multiple reactive amino groups, making it a versatile compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
adamantane-1,3,5,7-tetramine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWMAVSZMEULL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)N)N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258981 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16004-77-6 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16004-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo[3.3.1.13,7]decane-1,3,5,7-tetramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![13-hydroxy-10,16-bis(2,4,6-tricyclohexylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069118.png)
![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)









